molecular formula C15H23NO3 B2942757 tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate CAS No. 1221346-18-4

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate

Cat. No.: B2942757
CAS No.: 1221346-18-4
M. Wt: 265.353
InChI Key: LRCBELUGNMGXAP-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a tert-butyl ester group, which is widely utilized as a protecting group for carboxylic acids or as a synthetic intermediate that can be readily deprotected under mild acidic conditions . The molecule also contains a secondary amine moiety linked to a 2-methoxybenzyl group, a structural feature seen in compounds screened for various biological activities. As a building block, this compound can be used in the synthesis of more complex molecules for pharmaceutical research and development. Structurally similar amino esters are often employed in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the safety data sheet for specific hazard information.

Properties

IUPAC Name

tert-butyl 3-[(2-methoxyphenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-7-5-6-8-13(12)18-4/h5-8,16H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCBELUGNMGXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-aminopropanoate with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amino functional groups in this compound undergo hydrolysis under varying conditions:

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis HCl (1–3 M), reflux, 6–12 h3-{[(2-Methoxyphenyl)methyl]amino}propanoic acidComplete ester cleavage; amino group remains intact.
Basic Hydrolysis NaOH (1–2 M), 60–80°C, 4–8 hSodium salt of propanoic acid derivativeFaster reaction kinetics compared to acidic conditions.

Hydrolysis is monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) and confirmed by HPLC (>95% purity). The tert-butyl group enhances steric protection, slowing hydrolysis relative to methyl esters.

C–C Bond Formation via Coupling Reactions

The compound participates in trichloroacetimidate- and acetate-mediated C–C bond formation, leveraging its hydroxyl group (post-hydrolysis) for functionalization :

Method Reagents Products Yield Reaction Time
Trichloroacetimidate TMSOTf (0.1 eq.), anisole, RT 3-Aryl-3-(2-methoxyphenyl)propanoate derivatives85–92%2–4 h
Acetate Coupling Ac₂O, DMAP, CH₂Cl₂; TMSOTf (0.1 eq.), RT Methyl 3-acetoxy derivatives78–88%4–6 h

These methods enable arylation at the β-position, forming structurally diverse analogs. The trichloroacetimidate route offers marginally higher yields and shorter reaction times .

Reactivity of the Amino Group

The secondary amine undergoes selective alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃, yielding N-alkylated derivatives.

  • Acylation : Acetic anhydride in pyridine forms acetylated products, confirmed by ¹H NMR (δ 2.1 ppm for -COCH₃).

The methoxyphenyl group electronically deactivates the amine, requiring vigorous conditions for reactions .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and forming propanoic acid derivatives.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the methoxy group, detected via GC-MS .

Comparative Reaction Kinetics

A kinetic study of hydrolysis (pH 7.4 buffer, 37°C) reveals:
Half life t1/2 =48h acidic vs 12h basic \text{Half life t}_{1/2}\text{ }=48\,\text{h acidic }\,\text{vs }\,12\,\text{h basic }
This aligns with ester hydrolysis mechanisms where base catalysis accelerates nucleophilic attack.

Scientific Research Applications

Chemistry: tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds.

Biology: In biological research, this compound can be used to study the effects of esters and amines on biological systems. It may serve as a model compound for investigating metabolic pathways and enzyme interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features can be exploited to develop compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The methoxyphenyl group can also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural Analogues in Sodium Carboxylate Ligands

Compounds such as 3-(((diphenylphosphino)methyl)(ethyl)amino)propanoate sodium (L1) and its derivatives () share the propanoate backbone but differ in substituents:

  • Phosphine vs. Methoxybenzyl: L1–L5 contain diphenylphosphino groups, which confer metal-coordination capabilities, whereas the target compound’s 2-methoxybenzyl group lacks direct metal-binding functionality.
  • Sodium Counterion : The sodium carboxylate in L1–L5 enhances water solubility, unlike the neutral tert-butyl ester in the target compound, which prioritizes organic-phase compatibility.
  • Applications : L1–L5 are designed as ligands for cobalt-catalyzed alkene hydrosilylation, while the target compound’s applications remain underexplored but may relate to peptide synthesis or medicinal chemistry intermediates.

Aromatic Substitution Variants

  • Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate (CAS: 1325730-41-3, ): Substituent: A trifluoromethoxy group replaces the 2-methoxy group, introducing strong electron-withdrawing effects. Impact: The trifluoromethoxy group increases lipophilicity and metabolic stability compared to the target compound’s methoxy group.

Amine-Protection Strategies

  • tert-Butyl 3-((2-(tert-butoxy)-2-oxoethyl)(methyl)amino)propanoate (): Structure: Contains a carboxymethyl-methylamine group instead of 2-methoxybenzylamine.
  • tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate (CAS: 1221341-84-9, ): Substituent: A dimethoxyethyl group provides a hydrophilic, flexible chain, contrasting with the rigid aromaticity of the target compound.

Fluorinated Analogues

  • Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate (CAS: 1213322-08-7, ): Fluorine Substitution: A fluorine atom adjacent to the methoxy group alters electronic properties (σₚ = +0.34 for F vs. −0.27 for OCH₃).

Data Table: Key Comparative Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate (Target) 2-Methoxybenzylamine, tert-butyl C₁₆H₂₃NO₃ 285.36 Aromatic methoxy group; tert-butyl ester stability
3-(((Diphenylphosphino)methyl)(ethyl)amino)propanoate sodium (L1) Diphenylphosphino, ethylamine C₂₂H₂₇NNaO₂P 415.41 Sodium carboxylate; metal-coordination capability
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate Trifluoromethoxyphenyl, Boc-protected C₁₆H₂₀F₃NO₅ 363.33 Electron-withdrawing CF₃O group; high lipophilicity
tert-Butyl 3-((2-(tert-butoxy)-2-oxoethyl)(methyl)amino)propanoate Carboxymethyl-methylamine C₁₃H₂₅NO₅ 287.34 Flexible aliphatic chain; dual ester functionality
Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate 2-Fluoro-3-methoxyphenyl C₁₁H₁₄FNO₃ 227.23 Fluorine-enhanced bioavailability; chiral center

Biological Activity

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters and is characterized by a tert-butyl group, a methoxyphenyl group, and an amino propanoate moiety. This compound has garnered interest in various fields, particularly in biological research due to its potential applications in medicinal chemistry and its unique structural features.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and amine functional groups facilitate hydrogen bonding and electrostatic interactions, which can influence the compound's binding affinity and specificity. The methoxyphenyl group contributes to the overall reactivity and stability of the compound, enhancing its potential for biological activity.

1. Medicinal Chemistry

The compound has potential applications in drug design, particularly as a model for developing new therapeutic agents. Its structural characteristics allow for modifications that can lead to compounds with specific biological activities. Research indicates that derivatives of similar structures have shown promising results in various pharmacological assays, including anti-inflammatory and antimicrobial properties.

2. Biological Research

In biological studies, this compound can be utilized to explore the effects of esters and amines on metabolic pathways and enzyme interactions. It serves as a model compound for investigating how structural variations affect biological outcomes.

Case Study: Acaricidal Activity

A study evaluating a series of 3-aryl propionic esters demonstrated significant acaricidal activity against Psoroptes cuniculi, with mortality rates exceeding 96% for certain analogs. Although this compound was not directly tested, the findings highlight the potential for similar compounds within this class to exhibit significant biological effects .

Table: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
This compoundPotential drug candidate
Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoateAntimicrobial and anti-inflammatory
Methyl PropionateAcaricidal activity

Q & A

Q. How can the synthesis of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate be optimized for higher yield and purity?

  • Methodological Answer : The tert-butylation reaction can be optimized using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in dichloromethane (CH₂Cl₂) at 0°C for 16 hours. This method achieves ~76% yield for structurally similar tert-butyl esters . Key parameters include:
  • Catalyst loading : 2 mol% Tf₂NH.
  • Solvent : CH₂Cl₂ or tert-butyl acetate (int-BuOAc) for solubility.
  • Temperature : Maintaining 0°C minimizes side reactions.
  • Purification : Flash column chromatography with hexane–EtOAc gradients (e.g., 20:1 to 10:1) effectively isolates the product.

Q. What purification strategies are recommended for tert-butyl-protected amino acid derivatives?

  • Methodological Answer : Flash column chromatography on silica gel with gradient elution (hexane:EtOAc) is standard. For enantiomerically pure analogs (e.g., tert-butyl (3R)-3-amino-3-phenylpropanoate), store below -20°C to prevent racemization . Analytical HPLC with chiral columns can verify enantiopurity post-purification.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at -20°C in anhydrous conditions under inert gas (argon/nitrogen). The tert-butyl group is hydrolytically labile; avoid prolonged exposure to moisture or acidic/basic environments. For analogs with aromatic substituents (e.g., 2-methoxyphenyl), protect from light to prevent photodegradation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm structure (e.g., tert-butyl singlet at ~1.4 ppm, methoxy group at ~3.8 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks.
  • IR spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹).
    Note: Commercial suppliers often omit analytical data, necessitating in-house validation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during tert-butylation reactions?

  • Methodological Answer : Side products like diphenoquinones or dihydroxybiphenyls may form due to oxidative coupling of phenolic intermediates. For example, reactions with thionyl chloride (SOCl₂) can generate radicals that dimerize aromatic rings. Monitor by-products via LC-MS and mitigate using radical scavengers (e.g., BHT) or controlled reaction stoichiometry .

Q. How does stereochemistry influence the reactivity of tert-butyl amino esters?

  • Methodological Answer : Enantiomeric analogs (e.g., (R)- vs. (S)-tert-butyl 3-amino-3-phenylpropanoate) exhibit divergent reactivity in peptide coupling or enzymatic hydrolysis. Conduct comparative kinetic studies using chiral catalysts (e.g., L-proline) and analyze stereochemical outcomes via circular dichroism (CD) or X-ray crystallography .

Q. What solvent systems or catalysts improve regioselectivity in tert-butyl protection reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack on carbonyl groups. For sterically hindered substrates, switch to Lewis acids like Sc(OTf)₃. Computational modeling (DFT) can predict regioselectivity by comparing transition-state energies .

Q. How can contradictory yield data in literature be resolved for this compound?

  • Methodological Answer : Replicate reported protocols with strict control of:
  • Catalyst purity : Trace moisture in Tf₂NH reduces activity.
  • Reaction scale : Yields may drop at >1 mmol due to heat transfer inefficiencies.
  • Workup : Incomplete neutralization (e.g., with NaHCO₃) can hydrolyze the ester .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

  • Methodological Answer : Use hyphenated techniques:
  • LC-MS/MS : Quantify low-abundance by-products (e.g., de-esterified analogs).
  • GC-MS with derivatization : Analyze volatile degradation products.
  • NMR cryoprobes : Enhance sensitivity for detecting <1% impurities .

Q. How do substituents on the aromatic ring (e.g., 2-methoxy) impact the compound’s stability under oxidative conditions?

  • Methodological Answer :
    The 2-methoxy group enhances electron density, increasing susceptibility to oxidation. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can track degradation. Compare with analogs lacking methoxy groups (e.g., tert-butyl 3-(benzylamino)propanoate) to isolate substituent effects .

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